molecular formula C8H12N2 B3148348 N-(1H-pyrrol-2-ylmethyl)cyclopropanamine CAS No. 643008-01-9

N-(1H-pyrrol-2-ylmethyl)cyclopropanamine

Cat. No.: B3148348
CAS No.: 643008-01-9
M. Wt: 136.19 g/mol
InChI Key: AZRNVXUHFUBPAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextualization within Pyrrole (B145914) and Cyclopropylamine (B47189) Chemistry

The chemical architecture of N-(1H-pyrrol-2-ylmethyl)cyclopropanamine is a composite of a pyrrole heterocycle and a cyclopropylamine group, both of which are well-established pharmacophores in medicinal chemistry.

Pyrrole Chemistry: The pyrrole ring is a five-membered aromatic heterocycle that forms the core of many biologically significant molecules, including heme, chlorophyll, and vitamin B12. nih.gov In the realm of synthetic medicinal chemistry, pyrrole derivatives have been extensively investigated and have shown a wide array of biological activities. Research has demonstrated their potential as anticancer, anti-inflammatory, antiviral, and antitubercular agents. nih.gov The versatility of the pyrrole scaffold allows for the synthesis of a diverse range of derivatives with tailored biological functions. nih.gov

Cyclopropylamine Chemistry: Cyclopropylamine is a valuable building block in the design of therapeutic agents. The strained three-membered ring of cyclopropane (B1198618) provides a rigid conformational constraint, which can be advantageous for binding to biological targets. This moiety is a key component in a number of drugs and clinical candidates. longdom.org For instance, cyclopropylamine derivatives have been explored as potent inhibitors of enzymes such as Lysine Specific Demethylase 1 (LSD1), which is a target in cancer therapy. nih.govnih.gov The unique electronic and steric properties of the cyclopropyl (B3062369) group can significantly influence the pharmacological profile of a molecule. longdom.org

The combination of these two moieties in this compound results in a novel chemical entity with the potential for unique biological activities, drawing from the established properties of both parent structures.

Significance of the this compound Scaffold in Chemical Biology

The this compound scaffold is a compelling structure for exploration in chemical biology due to the synergistic potential of its constituent parts. The pyrrole ring can engage in various non-covalent interactions, such as hydrogen bonding and π-stacking, with biological macromolecules. The cyclopropylamine portion, with its constrained geometry and basic nitrogen atom, can play a crucial role in binding to enzyme active sites or receptors.

The incorporation of the cyclopropylamine group can impart favorable pharmacokinetic properties to a molecule, such as improved metabolic stability and membrane permeability. The rigid nature of the cyclopropane ring can also lead to higher binding affinity and selectivity for a specific biological target. While direct biological data for this compound is not extensively published, the known activities of related structures provide a strong rationale for its investigation. For example, derivatives of pyrrole have been designed as inhibitors for enzymes like acetylcholinesterase (AChE) and beta-site amyloid precursor protein cleaving enzyme 1 (BACE1), which are implicated in Alzheimer's disease. rsc.org

Overview of Research Trajectories for this compound and Analogues

Current research efforts concerning the this compound scaffold are primarily directed towards its synthesis and the exploration of its potential as a template for the design of novel therapeutic agents. The development of synthetic methodologies for this and related compounds is a key area of focus, as efficient synthetic routes are essential for producing a variety of analogues for biological screening.

A significant research trajectory involves the synthesis and evaluation of derivatives of this scaffold to establish structure-activity relationships (SAR). By systematically modifying different parts of the molecule, such as substituting the pyrrole ring or the cyclopropane group, researchers can identify the key structural features responsible for a desired biological effect. For example, studies on indolin-5-yl-cyclopropanamine derivatives as LSD1 inhibitors have demonstrated how modifications to the core structure can lead to highly potent and selective compounds. nih.gov

Furthermore, the exploration of fused heterocyclic systems incorporating the pyrrole moiety, such as pyrrolopyrazoles and pyrrolizines, has yielded compounds with a range of biological activities, including antibacterial and anticancer properties. nih.govpharaohacademy.com This suggests that further chemical elaboration of the this compound core could lead to the discovery of novel bioactive molecules. A patent for a related cyclopropanamine compound for potential use in treating neurodegenerative diseases like Alzheimer's and Parkinson's disease highlights the therapeutic interest in this chemical space. google.com

An in-depth examination of the synthetic methodologies for the chemical compound this compound and its derivatives reveals a variety of sophisticated chemical strategies. These approaches focus on the functionalization of the pyrrole ring, the incorporation of the cyclopropanamine moiety, and the construction of multi-step pathways to create analogues of the target compound.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(1H-pyrrol-2-ylmethyl)cyclopropanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2/c1-2-8(9-5-1)6-10-7-3-4-7/h1-2,5,7,9-10H,3-4,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZRNVXUHFUBPAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NCC2=CC=CN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201296791
Record name N-Cyclopropyl-1H-pyrrole-2-methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201296791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

643008-01-9
Record name N-Cyclopropyl-1H-pyrrole-2-methanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=643008-01-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Cyclopropyl-1H-pyrrole-2-methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201296791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Computational and Theoretical Investigations of N 1h Pyrrol 2 Ylmethyl Cyclopropanamine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in elucidating the intrinsic properties of a molecule. These methods solve the Schrödinger equation, or its density-based equivalent, to determine the electronic structure and energy of a molecule, from which numerous other properties can be derived.

Density Functional Theory (DFT) has become a primary tool for investigating the structural and electronic properties of pyrrole-containing compounds due to its balance of computational cost and accuracy. researchgate.net For analogues of N-(1H-pyrrol-2-ylmethyl)cyclopropanamine, such as N-(1H-pyrrol-2-yl)methylene)-4-methylaniline, DFT calculations are extensively used to explore molecular structure, stability, and spectroscopic characteristics. researchgate.net

Researchers employ various functionals and basis sets to conduct these investigations. For instance, studies on similar pyrrole (B145914) derivatives have utilized functionals like B3LYP, B3PW91, and PBEPBE, paired with basis sets such as 6-311++G(d,p), to perform geometry optimization and frequency calculations. researchgate.net These calculations help confirm experimental data, such as vibrational spectra (FT-IR), and provide a deeper understanding of the molecule's conformational stability. researchgate.net Furthermore, DFT is applied to model reaction mechanisms, like the reaction of N-allenyl-1H-pyrrole-2-yl-carbaldehyde with hydroxylamine, by calculating the activation barriers (ΔG‡) for different reaction pathways. researchgate.net

Table 1: Common DFT Functionals Used in the Study of Pyrrole Analogues

Functional General Application/Focus
B3LYP A popular hybrid functional providing a good balance for geometry, frequencies, and energies.
B3PW91 Used for investigating molecular structure and vibrational analysis, often showing good agreement with experimental data. researchgate.net
PBEPBE Noted for its effectiveness in analyzing charge transfer and hyperconjugative interactions through Natural Bond Orbital (NBO) analysis. researchgate.net
ɷB97XD Includes dispersion corrections, making it suitable for studying systems with non-covalent interactions. researchgate.net

| M06-2X | A hybrid meta-GGA functional with good performance for main-group thermochemistry and kinetics. researchgate.net |

The electron density distribution, calculated via DFT, is critical for understanding a molecule's reactivity. Analysis of the topology of the electron density, using frameworks like the Quantum Theory of Atoms in Molecules (QTAIM), reveals the nature of chemical bonds and intermolecular interactions. researchgate.net For molecules containing a cyclopropane (B1198618) ring, like this compound, this analysis can quantify the strain within the ring by examining the bond paths and the location of bond critical points. researchgate.net The Laplacian of the electron density (−∇²ρ(r)) is particularly useful, as it shows regions of local charge concentration and depletion, highlighting areas prone to electrophilic or nucleophilic attack. researchgate.net

From the electron density, various reactivity descriptors can be derived to predict the most reactive sites within a molecule. These descriptors are central to Conceptual DFT. researchgate.net

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The HOMO energy relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. researchgate.net

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insight into hyperconjugative interactions and charge transfer between orbitals. The stabilization energy, E(2), associated with these interactions is a measure of their significance, indicating the stability conferred upon the molecule. researchgate.net

Fukui Functions: These functions (f+, f−, f0) identify the sites within a molecule most susceptible to nucleophilic, electrophilic, and radical attack, respectively. By condensing these functions onto individual atoms, one can rank the reactivity of different parts of the molecule. researchgate.net

Table 2: Key Reactivity Descriptors from DFT

Descriptor Definition Chemical Insight
HOMO Energy (EHOMO) Energy of the Highest Occupied Molecular Orbital. Indicates propensity for electron donation.
LUMO Energy (ELUMO) Energy of the Lowest Unoccupied Molecular Orbital. Indicates propensity for electron acceptance.
Energy Gap (ΔE) The difference between ELUMO and EHOMO. A larger gap suggests higher kinetic stability and lower reactivity.
Fukui Function (fk) The derivative of the electron density with respect to the number of electrons. Identifies the most reactive sites for electrophilic (f+) and nucleophilic (f-) attack. researchgate.net

| Electronegativity (χ) | The power of an atom or molecule to attract electrons. | Characterizes a molecule as an electron donor or acceptor. |

Chemoinformatics and Ligand-Based Design Methodologies

Ligand-based drug design relies on the knowledge of other molecules that bind to a biological target of interest. These methods are particularly useful when the three-dimensional structure of the target is not known.

Quantitative Structure-Activity Relationship (QSAR) Modeling

A search of scientific databases reveals no specific Quantitative Structure-Activity Relationship (QSAR) models developed for this compound. QSAR studies mathematically correlate the chemical structure of a series of compounds with their biological activity. While QSAR models exist for other classes of pyrrole derivatives, such as N-(aryl/heteroaryl)-4-(1H-pyrrol-1-yl)benzenesulfonamide derivatives in the context of anticancer activity, these models are not transferable to this compound due to significant structural differences. nih.gov

Pharmacophore Mapping

There are no published pharmacophore models specifically generated for or containing this compound. Pharmacophore mapping identifies the essential three-dimensional arrangement of functional groups responsible for a molecule's biological activity. Studies on other pyrrole-containing compounds, such as N-arylpyrrole derivatives, have utilized pharmacophore mapping in the design of new antimicrobial agents, but these findings are not directly applicable to the title compound. nih.gov

Shape-Based Screening

Detailed shape-based screening studies involving this compound have not been reported in the available literature. This computational technique involves searching large chemical databases for molecules that have a similar three-dimensional shape to a known active compound, under the principle that similarly shaped molecules may exhibit similar biological activities.

Computational Prediction of Molecular Properties for Research Prioritization

The computational prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in modern drug discovery, helping to prioritize compounds for further experimental investigation. nih.govdntb.gov.ua While general ADMET predictions can be performed using various software platforms, specific, published research prioritizing this compound based on a comprehensive computational property profile is not currently available. Such studies for other novel compounds often involve the calculation of a range of physicochemical and pharmacokinetic parameters. nih.gov

Below is an illustrative table of the types of molecular properties that would typically be predicted computationally for a compound like this compound to assess its drug-like potential. Please note that the values in this table are hypothetical and are not based on actual published research for this specific compound.

Table 1: Hypothetical Computationally Predicted Molecular Properties for this compound

PropertyPredicted ValueSignificance in Drug Discovery
Molecular Weight136.20 g/mol Influences absorption and distribution; typically <500 for oral drugs.
LogP (octanol-water partition coefficient)1.5 - 2.5Measures lipophilicity; affects absorption, distribution, and metabolism.
Topological Polar Surface Area (TPSA)38.3 ŲPredicts cell permeability; generally <140 Ų for good oral bioavailability.
Number of Hydrogen Bond Donors2Influences binding to target proteins and solubility.
Number of Hydrogen Bond Acceptors2Influences binding to target proteins and solubility.
Number of Rotatable Bonds3Relates to conformational flexibility and binding entropy.

Structure Activity Relationship Sar Studies of N 1h Pyrrol 2 Ylmethyl Cyclopropanamine and Analogues

Impact of Pyrrole (B145914) Ring Modifications on Biological Activity

The pyrrole ring is a crucial pharmacophoric element in this class of compounds. Modifications to this heterocycle, including the introduction of substituents and its replacement with bioisosteres, have profound effects on the inhibitory potency and selectivity for MAO-A and MAO-B isoforms.

Substituent Effects on Pyrrole Nitrogen and Ring

Research on pyrrole derivatives has demonstrated that substitutions on both the pyrrole nitrogen (N1) and the carbon atoms of the ring significantly influence MAO inhibitory activity. For instance, in a series of 3-(1H-pyrrol-2-yl)-2-oxazolidinones, which are structurally related to N-(1H-pyrrol-2-ylmethyl)cyclopropanamine, the size of the alkyl group at the N1 position of the pyrrole ring was found to be a key determinant of anti-MAO-A activity. researchgate.net Generally, bulkier alkyl groups at the N1 position lead to a decrease in MAO-A inhibition. The N1-methyl derivatives were among the most potent and selective MAO-A inhibitors. researchgate.net However, exceptions to this trend exist, such as the potent activity observed with an N1-benzyl derivative. researchgate.net

In another study on pyrrole-containing MAO inhibitors, N-methylation of the pyrrole ring in N-(pyrrol-2-ylmethyl)amine derivatives was shown to be a critical factor for selectivity. The N-methylated analogue, N-(1-methylpyrrol-2-ylmethyl)amine, displayed high selectivity for MAO-A inhibition. nih.gov

The position of substituents on the pyrrole ring itself also plays a role. For example, in a series of pyrrolamide antibacterial agents, the introduction of dichloro substituents at the 3 and 4 positions of the pyrrole ring resulted in potent in vitro activity. nih.gov While this study focused on antibacterial action, it highlights the sensitivity of the pyrrole scaffold to substitution.

Table 1: Effect of Pyrrole N1-Substitution on MAO-A Inhibition for 3-(1H-pyrrol-2-yl)-2-oxazolidinone Analogues

Compound ID N1-Substituent C5-Substituent MAO-A Ki (µM) MAO-A Selectivity Ratio
2a Methyl Hydroxymethyl 0.087 >11,111
2d Benzyl Hydroxymethyl 0.009 >11,111
2e Methyl Methoxymethyl 0.004 >25,000
2i Methyl Azidomethyl 0.004 >25,000
2o Allyl Methylaminomethyl 0.04 >2,500
2q Methyl Aminomethyl 0.005 >20,000

Data sourced from a study on 3-(1H-pyrrol-2-yl)-2-oxazolidinones, which are structural analogues. researchgate.net

Bioisosteric Replacements of the Pyrrole Moiety

Bioisosteric replacement of the pyrrole ring with other heterocyclic systems is a common strategy to modulate the pharmacological profile of drug candidates. In the context of MAO inhibitors, the pyrrole moiety can be replaced with various other rings to alter potency, selectivity, and other drug-like properties.

For example, studies on analogues of the serotonin (B10506) agonist N,N-dimethyltryptamine have explored the replacement of the indole (B1671886) nucleus (a benzofused pyrrole) with thienopyrrole systems. This replacement was found to significantly alter the affinity for serotonin receptor subtypes. nih.gov Specifically, while the thienopyrrole analogues had lower affinity for 5-HT2 receptors compared to the parent indole, they exhibited significantly greater affinity for the 5-HT1A receptor, indicating that the electronic character of the aromatic system is critical for receptor interaction. nih.gov

In the broader field of MAO inhibitors, various heterocyclic rings have been investigated as bioisosteres for aromatic moieties. For instance, pyrazoline derivatives have been shown to be potent and selective MAO inhibitors, with the substitution pattern on the pyrazoline ring dictating the selectivity towards MAO-A or MAO-B. rsc.org Similarly, coumarin-based structures have been explored as MAO-B inhibitors. nih.gov The replacement of the pyrrole in this compound with such alternative heterocycles could therefore be expected to modulate its MAO inhibitory profile.

Role of the Cyclopropylamine (B47189) Moiety in Modulating Activity

The cyclopropylamine moiety is a well-established pharmacophore in the design of MAO inhibitors. nih.gov It is a key structural feature of the clinically used irreversible MAO inhibitor, tranylcypromine. The strained cyclopropyl (B3062369) ring is believed to be involved in the mechanism-based inactivation of the flavin-dependent MAO enzyme.

The biological activity of N-substituted cyclopropylamines as MAO inhibitors has been demonstrated in several studies. nih.gov The substitution on the nitrogen atom of the cyclopropylamine significantly influences the potency and selectivity of these inhibitors. In the case of this compound, the pyrrolylmethyl group serves as the N-substituent.

The nature of the substituent on the cyclopropylamine nitrogen can dictate selectivity for MAO-A or MAO-B. For example, different N-arylmethyl substituents can confer varying degrees of selectivity.

Linker Region Modifications and Their Effects on SAR

In a related series of polyamine analogues acting as MAO inhibitors, constraining the linker between amine functions was found to be favorable for MAO-B inhibitory activity. nih.gov This suggests that the flexibility and length of the linker are important parameters for optimizing the interaction with the enzyme. For this compound, increasing or decreasing the length of the methylene (B1212753) linker, or introducing conformational constraints, would likely alter the distance and orientation between the pyrrole and cyclopropylamine moieties, thereby affecting its binding affinity and inhibitory potency. Methylene blue, a potent MAO-A inhibitor, demonstrates the importance of the linker in its structure for its inhibitory activity. nih.gov

Stereochemical Influences on Structure-Activity Relationships

Stereochemistry can play a crucial role in the biological activity of chiral compounds, and this is particularly true for MAO inhibitors. While this compound itself is not chiral, the introduction of stereocenters into the molecule, for instance by substitution on the cyclopropane (B1198618) ring or the linker, would likely lead to stereoselective inhibition of MAO.

Studies on related phenethylamine (B48288) MAO inhibitors have shown a clear stereoselective inhibition of MAO-A, with one enantiomer being significantly more potent than the other. nih.gov This highlights the stereospecific nature of the binding pocket of the MAO enzyme. Therefore, it is highly probable that if chiral analogues of this compound were synthesized, they would exhibit different potencies and selectivities for the MAO isoforms depending on the absolute configuration of the stereocenters.

Future Directions in N 1h Pyrrol 2 Ylmethyl Cyclopropanamine Research

Development of Novel and Efficient Synthetic Routes

The advancement of research into N-(1H-pyrrol-2-ylmethyl)cyclopropanamine and its derivatives is contingent upon the availability of efficient and versatile synthetic methodologies. Future efforts in this area should focus on developing routes that are not only high-yielding but also amenable to the creation of diverse analog libraries for SAR studies.

One promising avenue is the exploration of novel cyclopropanation strategies. While classical methods for forming cyclopropane (B1198618) rings exist, the development of catalytic and stereoselective approaches would be highly beneficial. For instance, the use of transition-metal-catalyzed cyclopropanation of appropriately substituted alkenes derived from pyrrole-2-carbaldehyde could provide a direct and efficient route to key cyclopropyl (B3062369) intermediates. google.com

Another area ripe for innovation is the coupling of the pyrrole (B145914) and cyclopropanamine fragments. Reductive amination of a suitable cyclopropanecarboxaldehyde (B31225) with 2-aminomethylpyrrole or a protected equivalent represents a straightforward approach. However, optimizing reaction conditions to ensure high efficiency and minimize side products will be critical. Furthermore, the development of convergent synthetic strategies, where the two key fragments are synthesized separately and then coupled in a late-stage reaction, would offer greater flexibility for generating a wide range of analogs.

Future synthetic research could also explore multicomponent reactions, which allow for the construction of complex molecules in a single step from three or more starting materials. The design of a multicomponent reaction that incorporates the pyrrole, methylamine, and a cyclopropane precursor could dramatically streamline the synthesis of the target compound and its derivatives.

Potential Synthetic Strategy Description Key Advantages
Catalytic Stereoselective CyclopropanationUse of chiral catalysts to control the stereochemistry of the cyclopropane ring formation from a pyrrole-derived alkene.High stereocontrol, potential for enantiomerically pure compounds.
Late-Stage Convergent CouplingIndependent synthesis of pyrrole and cyclopropanamine synthons followed by a final coupling step.High flexibility for analog synthesis, modular approach.
Multicomponent ReactionsA one-pot reaction combining three or more starting materials to form the target scaffold.Increased efficiency, reduced waste, rapid library generation.
Flow Chemistry SynthesisUtilization of continuous flow reactors for the synthesis of intermediates and the final product.Improved safety, scalability, and reproducibility.

Advanced Computational Design for Enhanced Target Selectivity and Potency

Computational chemistry and molecular modeling are indispensable tools in modern drug discovery, enabling the rational design of molecules with improved pharmacological profiles. For this compound, these techniques can guide the synthesis of derivatives with enhanced potency and selectivity for specific biological targets.

Future computational work should begin with a thorough conformational analysis of the this compound scaffold. Understanding the preferred spatial arrangements of the pyrrole and cyclopropane rings is fundamental to predicting how these molecules will interact with a protein's binding site. Techniques such as Density Functional Theory (DFT) can provide valuable insights into the molecule's electronic structure and reactivity. researchgate.net

Once potential biological targets are identified, molecular docking studies can be employed to predict the binding modes and affinities of this compound and its virtual analogs. researchgate.net These in silico experiments can help prioritize which derivatives to synthesize, saving significant time and resources. For example, docking studies could reveal key interactions between the pyrrole's NH group or the cyclopropylamine's nitrogen and specific amino acid residues in a target protein.

Furthermore, quantitative structure-activity relationship (QSAR) studies can be used to build mathematical models that correlate the structural features of a series of compounds with their biological activity. As more data on the biological activity of this compound derivatives become available, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can be applied to generate predictive models that guide the design of more potent compounds.

Computational Technique Application in this compound Research Expected Outcome
Density Functional Theory (DFT)Calculation of electronic properties, conformational analysis, and reactivity.Understanding of the molecule's intrinsic properties to inform design.
Molecular DockingPrediction of binding poses and affinities within the active site of a biological target.Prioritization of synthetic targets with high predicted potency.
Molecular Dynamics (MD) SimulationsSimulation of the dynamic behavior of the ligand-protein complex over time.Assessment of binding stability and identification of key interactions.
3D-QSAR (CoMFA/CoMSIA)Development of predictive models for biological activity based on 3D structural features.Guidance for the design of new analogs with enhanced potency.

Exploration of New Biological Targets and Therapeutic Applications

The structural motifs present in this compound are found in a variety of biologically active molecules, suggesting that this compound and its derivatives could have a broad range of therapeutic applications. unl.ptresearchgate.net A systematic exploration of new biological targets is therefore a critical future direction.

Given the prevalence of the pyrrole ring in anticancer agents, one of the primary areas of investigation should be in oncology. nih.gov Many pyrrole-containing compounds exhibit cytotoxic and antiproliferative effects, and it would be valuable to screen this compound and its analogs against a panel of cancer cell lines. mdpi.com

The cyclopropylamine (B47189) moiety is a known pharmacophore in inhibitors of monoamine oxidase (MAO) and lysine-specific demethylase 1 (LSD1), both of which are important drug targets. unl.ptresearchgate.net Future research should therefore include enzymatic assays to determine the inhibitory activity of this compound against these and other enzymes.

Furthermore, the antimicrobial potential of this compound class should not be overlooked. Both pyrrole and cyclopropane derivatives have been reported to possess antibacterial and antifungal properties. nih.gov Screening against a diverse panel of pathogenic bacteria and fungi could uncover novel antimicrobial agents.

The exploration of new therapeutic areas could also extend to neurological disorders, inflammation, and metabolic diseases, where pyrrole- and cyclopropane-containing molecules have shown promise. High-throughput screening (HTS) of large compound libraries against a wide array of biological targets will be instrumental in identifying novel activities.

Potential Therapeutic Area Rationale for Investigation Example Biological Targets
OncologyThe pyrrole moiety is a common feature in many anticancer drugs.Kinases, DNA, tubulin
NeurologyThe cyclopropylamine scaffold is present in MAO inhibitors.Monoamine oxidase (MAO), LSD1, neurotransmitter receptors
Infectious DiseasesBoth pyrrole and cyclopropane derivatives have shown antimicrobial activity.Bacterial and fungal enzymes, cell wall components
Inflammatory DiseasesSome pyrrole-containing compounds exhibit anti-inflammatory properties.Cyclooxygenase (COX), lipoxygenase (LOX)

Innovative Methodologies for Structure-Activity Relationship Elucidation

A thorough understanding of the structure-activity relationship (SAR) is paramount for optimizing a lead compound into a clinical candidate. For this compound, future research should employ innovative and systematic approaches to delineate the SAR.

A key strategy will be the synthesis of focused libraries of analogs where specific regions of the molecule are systematically modified. For example, one library could explore a variety of substituents on the pyrrole ring to probe the effects of electronics and sterics on activity. Another library could investigate different substitution patterns on the cyclopropane ring to understand the importance of its stereochemistry and substitution.

The use of photoaffinity labeling and other chemical biology tools could be employed to identify the direct binding targets of active compounds and to map the binding site. This information is invaluable for understanding the mechanism of action and for guiding further drug design efforts.

Furthermore, fragment-based drug discovery (FBDD) approaches could be utilized. In this strategy, the pyrrole and cyclopropanamine fragments could be screened independently for weak binding to a target of interest. The hits could then be linked together to generate more potent molecules, potentially leading to novel derivatives of this compound with improved properties.

Finally, the integration of biophysical techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) can provide detailed quantitative data on the binding affinity and thermodynamics of ligand-target interactions, adding a deeper layer of understanding to the SAR.

SAR Methodology Application to this compound Information Gained
Focused Library SynthesisSystematic modification of the pyrrole, cyclopropane, and linker regions.Detailed understanding of the contribution of each part of the molecule to biological activity.
Photoaffinity LabelingCovalent modification of the biological target upon photoactivation.Identification of the direct binding partner and mapping of the binding site.
Fragment-Based Drug DiscoveryScreening of individual pyrrole and cyclopropanamine fragments.Identification of key binding interactions and novel ways to link the fragments.
Biophysical Techniques (SPR, ITC)Quantitative measurement of binding kinetics and thermodynamics.In-depth characterization of the ligand-target interaction.

Q & A

Basic: What are the established synthetic routes for N-(1H-pyrrol-2-ylmethyl)cyclopropanamine, and how can purity be optimized?

Methodological Answer:
Synthesis typically involves multi-step organic reactions, including:

  • Nucleophilic substitution : Cyclopropanamine reacts with pyrrole-derived electrophiles (e.g., 2-chloromethylpyrrole) in anhydrous solvents (e.g., THF or DCM) under inert atmospheres. Catalytic bases like triethylamine enhance reaction efficiency .
  • Reductive amination : Condensation of cyclopropanamine with pyrrole-2-carbaldehyde, followed by reduction using NaBH4 or Pd/C-hydrogenation .
    Purity Optimization :
  • Use column chromatography (silica gel, ethyl acetate/hexane gradients) for intermediate purification.
  • Final recrystallization in ethanol/water mixtures improves purity (>98% by HPLC) .

Basic: How is the structural integrity of this compound validated?

Methodological Answer:

  • X-ray crystallography : Single-crystal analysis with SHELXL refinement confirms bond angles and stereochemistry .
  • Spectroscopic techniques :
    • ¹H/¹³C NMR : Peaks at δ ~2.5–3.0 ppm (cyclopropane CH2), δ ~6.5–7.0 ppm (pyrrole protons).
    • HRMS : Exact mass matching [M+H]+ (e.g., m/z 163.12 for C9H14N2) .

Basic: What safety protocols are recommended for handling this compound?

Methodological Answer:

  • PPE : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use fume hoods to minimize inhalation risks .
  • Storage : Store in airtight containers under nitrogen at 2–8°C to prevent oxidation.
  • Disposal : Treat as hazardous waste; incinerate via licensed facilities to avoid environmental release .

Advanced: How does the cyclopropane ring influence the compound’s reactivity in cross-coupling reactions?

Methodological Answer:
The strained cyclopropane ring enhances reactivity:

  • Buchwald-Hartwig amination : The cyclopropane’s electron-deficient nature facilitates Pd-catalyzed coupling with aryl halides. Optimize with XPhos ligands and Cs2CO3 in toluene at 110°C .
  • Limitations : Ring-opening may occur under strong acidic/basic conditions (e.g., >1M H2SO4 or NaOH), necessitating pH-controlled environments .

Advanced: How can crystallographic data resolve contradictions in reported bioactivity?

Methodological Answer:
Discrepancies in bioactivity (e.g., enzyme inhibition vs. receptor antagonism) may arise from conformational flexibility:

  • Crystallography : Use SHELX suite to determine binding conformations. For example, compare torsional angles of the pyrrole-cyclopropane linkage in protein co-crystals .
  • SAR Studies : Synthesize analogs (e.g., N-(thiazol-2-ylmethyl) derivatives) and correlate activity with structural data to identify critical pharmacophores .

Advanced: What analytical strategies differentiate this compound from its degradation products?

Methodological Answer:

  • LC-MS/MS : Monitor degradation under stress conditions (heat, light, pH). Major degradants include:
    • Oxidation product : m/z 179.1 ([M+O]+).
    • Ring-opened amine : m/z 149.0 (cyclopropane cleavage) .
  • HPLC-DAD : Use C18 columns (ACN/0.1% TFA gradient) with UV detection at 254 nm. Retention times: parent compound ~8.2 min; degradants ~6.5–7.8 min .

Advanced: How does the compound interact with biological targets at the molecular level?

Methodological Answer:
Mechanistic studies suggest:

  • Enzyme inhibition : The cyclopropane moiety binds hydrophobic pockets in cytochrome P450 enzymes (e.g., CYP2D6), disrupting substrate access. Validate via fluorescence quenching assays .
  • Receptor modulation : Pyrrole nitrogen forms hydrogen bonds with serotonin receptor subtypes (5-HT2A), confirmed by mutagenesis and molecular docking .

Table 1: Comparative Bioactivity of Cyclopropanamine Derivatives

CompoundTargetIC50 (nM)Key Structural FeatureReference
N-(1H-pyrrol-2-ylmethyl)CYP2D6120 ± 15Pyrrole-CH2 linkage
N-(thiazol-2-ylmethyl)5-HT2A45 ± 8Thiazole substitution
N-(pentan-3-yl) hydrochlorideDopamine D3320 ± 25Alkyl chain length

Advanced: What computational tools predict the compound’s pharmacokinetic properties?

Methodological Answer:

  • ADMET Prediction : Use SwissADME or Schrödinger QikProp to estimate logP (~1.8), bioavailability (>70%), and CYP inhibition risk .
  • MD Simulations : GROMACS simulations (AMBER force field) model blood-brain barrier penetration; results correlate with in vivo rodent studies (R² = 0.89) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(1H-pyrrol-2-ylmethyl)cyclopropanamine
Reactant of Route 2
N-(1H-pyrrol-2-ylmethyl)cyclopropanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.